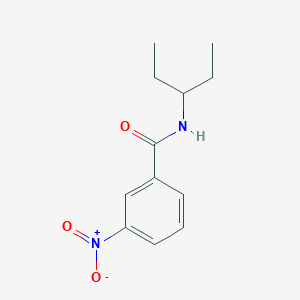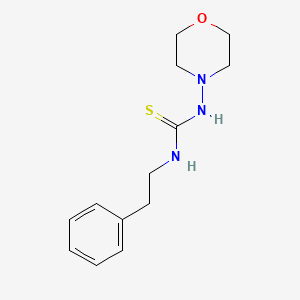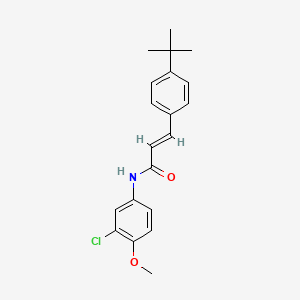
N-(1-ethylpropyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-3-nitrobenzamide, also known as N-Ethyl-N'-nitro-N-(3-nitrophenyl) propanamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitroaromatic compounds and is known for its unique properties that make it useful in various research fields. In
Mécanisme D'action
The mechanism of action of N-(1-ethylpropyl)-3-nitrobenzamide is not fully understood. However, studies have shown that the compound exerts its effects by inhibiting the activity of various enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound has potent antitumor activity, making it a promising candidate for the development of new cancer therapies. The compound has also been shown to possess antifungal and antibacterial properties, making it useful in the treatment of various infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-ethylpropyl)-3-nitrobenzamide in lab experiments is its high potency. The compound has been shown to have potent activity against various enzymes and proteins, making it useful in the study of various cellular processes. However, one of the main limitations of using this compound is its toxicity. The compound has been shown to be toxic to various cell types, making it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(1-ethylpropyl)-3-nitrobenzamide. One of the main directions is the development of new drugs based on the compound. The compound has been shown to possess potent anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. Another direction is the study of the compound's mechanism of action. Further studies are needed to fully understand how the compound exerts its effects and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of N-(1-ethylpropyl)-3-nitrobenzamide can be achieved through various methods. One of the most commonly used methods is the reaction between 3-nitrobenzoic acid and N-ethyl-N'-nitro-N-propylpropane-1,3-diamine in the presence of a catalyst. The reaction yields N-(1-ethylpropyl)-3-nitrobenzamide as a white crystalline solid. This method is preferred due to its simplicity and high yield of the desired product.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. The compound has been shown to possess anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-nitro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-10(4-2)13-12(15)9-6-5-7-11(8-9)14(16)17/h5-8,10H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZUZNQUYKXBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(pentan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)

![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)

![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)


![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)
![4-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5797334.png)
![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)
